3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid
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Overview
Description
3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is a specialized organic compound with the molecular formula C10H12O4. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group, two keto groups, and an allyl group. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Allylation: An allyl group is introduced to the cyclohexane ring through an allylation reaction.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalysts: Use of metal catalysts to enhance reaction rates.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions include:
Hydroxyl Derivatives: From reduction reactions.
Halogenated Compounds: From substitution reactions.
Extended Carbon Chains: From allylation reactions.
Scientific Research Applications
3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, oxidation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Allyl-3,5-Dioxo-1-Cyclohexanecarboxylate: Similar structure but with a methyl ester group.
1-Cyclohexene-1-carboxylic acid: Lacks the keto and allyl groups.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Contains a hydroxyl group and different substituents.
Properties
CAS No. |
52935-95-2 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3,5-dioxo-4-prop-2-enylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-2-3-7-8(11)4-6(10(13)14)5-9(7)12/h2,6-7H,1,3-5H2,(H,13,14) |
InChI Key |
IXEUBGBRQYTUMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)CC(CC1=O)C(=O)O |
Origin of Product |
United States |
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